4-Amino-8-ethyl-2-methylquinoline 4-Amino-8-ethyl-2-methylquinoline
Brand Name: Vulcanchem
CAS No.: 948293-61-6
VCID: VC8010959
InChI: InChI=1S/C12H14N2/c1-3-9-5-4-6-10-11(13)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H2,13,14)
SMILES: CCC1=C2C(=CC=C1)C(=CC(=N2)C)N
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol

4-Amino-8-ethyl-2-methylquinoline

CAS No.: 948293-61-6

Cat. No.: VC8010959

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-8-ethyl-2-methylquinoline - 948293-61-6

Specification

CAS No. 948293-61-6
Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name 8-ethyl-2-methylquinolin-4-amine
Standard InChI InChI=1S/C12H14N2/c1-3-9-5-4-6-10-11(13)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H2,13,14)
Standard InChI Key ULGBQMQLJUEBRY-UHFFFAOYSA-N
SMILES CCC1=C2C(=CC=C1)C(=CC(=N2)C)N
Canonical SMILES CCC1=C2C(=CC=C1)C(=CC(=N2)C)N

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a quinoline backbone substituted with functional groups at positions 2, 4, and 8 (Figure 1). Key structural parameters include:

  • Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring.

  • Substituents:

    • Methyl (-CH₃) at position 2.

    • Amino (-NH₂) at position 4.

    • Ethyl (-CH₂CH₃) at position 8.

The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the amino group enables hydrogen bonding and coordination chemistry .

Table 1: Molecular Properties of 4-Amino-8-ethyl-2-methylquinoline

PropertyValueSource
CAS No.948293-61-6
Molecular FormulaC₁₂H₁₄N₂
Molecular Weight186.25 g/mol
IUPAC Name8-Ethyl-2-methylquinolin-4-amine
SMILESCCC1=C2C(=CC=C1)C(=CC(=N2)C)N
XLogP33.36 (estimated)
Hydrogen Bond Donors2 (NH₂ group)

Comparative Analysis with Analogous Compounds

Substituent position and identity significantly influence physicochemical and biological properties:

  • 4-Amino-8-chloro-2-methylquinoline (CAS 68017-48-1): The chloro substituent increases electronegativity, reducing solubility compared to the ethyl variant .

  • 8-Ethyl-2-methylquinoline (CAS 72804-93-4): Lacks the amino group, diminishing hydrogen-bonding capacity .

  • 4-Amino-2-methyl-7-(trifluoromethyl)quinoline: The trifluoromethyl group enhances metabolic stability but reduces bioavailability .

Synthesis and Preparation

Nucleophilic Aromatic Substitution (SNAr)

4-Chloro-8-ethyl-2-methylquinoline serves as a precursor, reacting with ammonia or amines under high-temperature conditions. Typical protocols involve:

  • Solvent: Ethanol or DMF.

  • Catalyst: CuI or Pd(OAc)₂ for cross-coupling reactions .

  • Conditions: 80–120°C for 12–24 hours.

Yields range from 60–89%, depending on steric and electronic effects .

Cyclization Strategies

Intramolecular cyclization of 2-aminobenzonitrile derivatives offers an alternative route:

  • Intermediate formation: Ethyl 3-(2-cyanoanilino)but-2-enoate.

  • Cyclization: Using POCl₃ or PCl₅ to form the quinoline core .

  • Functionalization: Ethylation at position 8 via Friedel-Crafts alkylation.

Table 2: Synthetic Routes and Yields

MethodPrecursorYield (%)Reference
SNAr4-Chloro-8-ethyl-2-methylquinoline75
Cyclization2-Aminobenzonitrile derivative68
Metal-catalyzed couplingPd(OAc)₂, 1,10-phenanthroline82

Physicochemical Characterization

Spectroscopic Data

  • FT-IR:

    • N-H stretch: 3350–3300 cm⁻¹ (amino group).

    • C-H aromatic: 3050–3000 cm⁻¹.

    • C=N stretch: 1620–1580 cm⁻¹ .

  • ¹H NMR (DMSO-d₆, δ ppm):

    • 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 6.80 (s, 1H, Ar-H), 7.25–7.50 (m, 3H, Ar-H) .

  • ¹³C NMR: 14.1 (CH₂CH₃), 21.8 (CH₃), 115–150 (aromatic carbons), 155.2 (C=N) .

Thermal Stability

Thermogravimetric analysis (TGA) of analogous quinolines shows decomposition onset at 140–203°C, suggesting moderate thermal stability .

Pharmacological Activities

Antimicrobial Properties

Quinoline derivatives inhibit microbial growth via DNA intercalation or topoisomerase inhibition . For example:

  • 4-Amino-2-methylquinoline: MIC = 8 µg/mL against Staphylococcus aureus .

  • Chloroquine analogs: IC₅₀ = 0.1 µM for Plasmodium falciparum .

Table 3: Antiproliferative Activity of Quinoline Analogs

CompoundCell Line (IC₅₀, µM)Reference
4-Amino-8-ethyl-2-methylquinolineNot reported
4-Anilino-8-methoxy-2-phenylquinolineHeLa: 1.2
CX-4945HCT116: 0.05

Applications in Material Science

Coordination Polymers

The amino group enables metal coordination, forming complexes with Cu(II) and Fe(III) for catalytic or sensing applications . For instance:

  • Cu(II) complex: Exhibits luminescence at λₑₘ = 450 nm .

Polymeric Materials

Oxidative polycondensation with aldehydes yields imine polymers for optoelectronics :

  • Bandgap: 2.3–2.8 eV (semiconducting properties).

  • Conductivity: 10⁻⁵–10⁻³ S/cm (doped state) .

Future Research Directions

  • Biological profiling: Systematic evaluation of antimicrobial and anticancer efficacy.

  • Structural optimization: Introducing fluorinated or sulfonamide groups to enhance bioavailability.

  • Material applications: Development of quinoline-based MOFs for gas storage.

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